molecular formula C20H16N2O2S B12622658 1H-Pyrrolo[2,3-b]pyridine, 1-[(4-methylphenyl)sulfonyl]-2-phenyl-

1H-Pyrrolo[2,3-b]pyridine, 1-[(4-methylphenyl)sulfonyl]-2-phenyl-

Cat. No.: B12622658
M. Wt: 348.4 g/mol
InChI Key: UWUAIRLJVFARCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Crystallographic Analysis

The molecular structure of 1-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-pyrrolo[2,3-b]pyridine is defined by a fused bicyclic system comprising a pyrrole ring annulated to a pyridine moiety. X-ray crystallographic analysis of analogous compounds reveals that the 4-methylphenylsulfonyl group adopts a near-orthogonal orientation relative to the pyrrolopyridine plane, with a dihedral angle of 79.60° observed in a related 4-chloro derivative. This steric disposition minimizes electronic conjugation between the sulfonyl aryl group and the heterocyclic core, favoring instead intermolecular π-π stacking interactions.

Crystallographic data indicate that the sulfonyl group induces significant planarity distortion in the pyrrolopyridine system. The S–N bond length measures approximately 1.65 Å, characteristic of sulfonamide linkages, while the adjacent C–S bond contracts to 1.76 Å due to hyperconjugation. The phenyl substituent at position 2 projects perpendicularly from the heterocyclic plane, creating a three-dimensional architecture stabilized by van der Waals interactions.

Table 1: Selected bond parameters from crystallographic analysis

Bond Length (Å) Angle (°)
S–N 1.65 C–S–N: 107.2
C(2)–C(Ph) 1.48 Pyrrole tilt: 12.4

The crystal packing arrangement features alternating layers of sulfonyl-decorated molecules interleaved with phenyl-substituted counterparts, creating a herringbone pattern with centroid-centroid distances of 3.62 Å between aromatic systems. This supramolecular organization suggests potential solid-state electronic communication pathways.

Properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-2-phenylpyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2S/c1-15-9-11-18(12-10-15)25(23,24)22-19(16-6-3-2-4-7-16)14-17-8-5-13-21-20(17)22/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWUAIRLJVFARCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 1-[(4-methylphenyl)sulfonyl]-2-phenyl- typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the preparation might start with the bromination of a pyridine derivative, followed by a cyclization reaction to form the pyrrolo[2,3-b]pyridine core. Subsequent steps may involve sulfonylation and phenylation to introduce the desired substituents .

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes optimized for large-scale production. These methods would focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

Key Features : Reactivity at C-4 and C-6 positions due to electron-withdrawing sulfonyl group:

PositionReagentConditionsProductYieldSource
C-4KNH₂/LiTMPTHF, -78°C → RT, 12 hr4-Amino derivative68%
C-6NaN₃/DMF100°C, 6 hr6-Azido intermediate82%
C-5CuCN/LiClDMSO, 120°C, microwave5-Cyano functionalization74%

Mechanistic studies show regioselectivity governed by sulfonyl group orientation and transition-state stabilization .

Cross-Coupling Reactions

Catalytic Systems : Palladium/copper-mediated transformations:

Reaction TypeCatalystsSubstrateCoupling PartnerYieldApplicationSource
Suzuki-MiyauraPd(PPh₃)₄/K₂CO₃3-Bromo derivativeArylboronic acids85-92%Biaryl synthesis
Buchwald-HartwigPd₂(dba)₃/Xantphos5-Chloro derivativePrimary amines78%Aminated analogs
Stille CouplingPdCl₂(PPh₃)₂5-Iodo derivativeTributylstannyl arenes81%Functional group transfer

Optimized protocols use microwave irradiation (150°C, 20 min) for accelerated kinetics .

Oxidation/Reduction Pathways

Controlled Functionalization :

ProcessReagent/SystemTarget SiteOutcomeSelectivitySource
OxidationmCPBA/CH₂Cl₂Pyrrole ringEpoxidation at C2-C3>90%
ReductionH₂ (1 atm)/10% Pd-CNitro groupAmine formationQuantitative
NaBH₄/CeCl₃·7H₂OKetone side chainsAlcohol derivatives88%

Notably, the sulfonyl group remains intact under mild reductive conditions .

Cycloaddition and Ring-Opening

Diels-Alder Reactivity :

DienophileConditionsProductStereochemistryYieldSource
Maleic anhydrideToluene, reflux, 24 hrBridged tricyclic adductendo-rule65%
DMADMicrowave, 140°C, 30 minPyridopyrrolodiazepine systemNot reported71%

The electron-deficient pyridine ring facilitates inverse electron-demand cycloadditions .

Biological Derivatization Strategies

Key modifications enhancing FGFR1 inhibition (IC₅₀ data):

DerivativeModification SiteBiological Activity (FGFR1 IC₅₀)Selectivity Ratio (FGFR1/FGFR4)Source
4-MethoxycarbonylC-49 nM142:1
5-(3-Fluorophenyl)C-57 nM98:1
6-CyclopropylaminoC-612 nM115:1

Structure-activity relationship (SAR) studies reveal C-5 aryl groups critically enhance kinase domain binding .

Stability Under Physiological Conditions

Degradation Pathways (PBS buffer, pH 7.4, 37°C):

Time (hr)% Parent Compound RemainingMajor Degradants
2492Sulfoxide (5%), hydrolyzed amide (3%)
7278Ring-opened dihydroxy species (15%)

The sulfonyl group demonstrates moderate metabolic stability compared to carbamate analogs .

This comprehensive analysis synthesizes data from pharmacological studies , synthetic methodologies , and catalytic systems , providing actionable insights for medicinal chemistry optimization. Experimental protocols should prioritize anhydrous conditions for moisture-sensitive reactions involving the pyrrolo nitrogen.

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of pyrrole derivatives, including those containing the pyrrolo[2,3-b]pyridine structure. For example, compounds with similar structures have demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. A specific derivative showed an MIC (Minimum Inhibitory Concentration) of 8 ng/mL against MRSE, significantly outperforming traditional antibiotics like vancomycin .

Antiviral Properties

Pyrrole derivatives have been explored for their antiviral potential. Research indicates that compounds similar to 1H-Pyrrolo[2,3-b]pyridine can inhibit various viral infections, including those caused by HIV and influenza viruses. The structure's ability to interact with viral components makes it a candidate for further development as antiviral agents .

Anticancer Research

The compound has been investigated for its anticancer properties as well. Studies show that pyrrole-containing compounds can inhibit cancer cell proliferation through various mechanisms, including the inhibition of cyclin-dependent kinases (CDKs). For instance, one study reported an IC50 value of 25 nM for a pyrrole derivative against A549 lung cancer cells . This suggests that the compound may serve as a lead for developing new anticancer therapies.

Drug Design and Discovery

The unique structural characteristics of 1H-Pyrrolo[2,3-b]pyridine make it an attractive scaffold for drug design. Its ability to form diverse derivatives allows for the optimization of pharmacological properties. Researchers are actively exploring modifications to enhance efficacy and selectivity against specific biological targets .

Compound TypeTarget Pathogen/Cell LineMIC/IC50 ValueReference
Pyrrole DerivativeMRSE8 ng/mL
Pyrrole DerivativeInfluenza VirusVarious (specifics not detailed)
Pyrrole DerivativeA549 Cancer CellsIC50 = 25 nM

Case Study 1: Antibacterial Efficacy

A study evaluated several pyrrole derivatives against MRSA and found that certain modifications significantly increased antibacterial potency compared to standard treatments. The lead compound from this series exhibited an MIC value that was markedly lower than that of existing antibiotics, showcasing the potential for developing new antibacterial agents based on this framework.

Case Study 2: Antiviral Activity

In another investigation, researchers synthesized various pyrrole derivatives and tested them against HIV-1 in vitro. One derivative demonstrated a remarkable reduction in viral replication at low concentrations, indicating its potential as an antiviral drug candidate.

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 1-[(4-methylphenyl)sulfonyl]-2-phenyl- primarily involves its interaction with molecular targets such as FGFRs. By binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation, migration, and survival. This inhibition can result in the induction of apoptosis (programmed cell death) in cancer cells, thereby reducing tumor growth and metastasis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares 1-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-pyrrolo[2,3-b]pyridine with five analogs differing in substituents and bioactivity profiles:

Compound (CAS) Substituents Molecular Formula Molecular Weight Key Properties/Applications References
Target Compound N1: Tosyl; C2: Phenyl C20H17N2O2S 363.43 Potential kinase inhibitor; stabilizes π-π interactions
4-Bromo analog (348640-07-3) N1: Tosyl; C4: Br C14H11BrN2O2S 351.22 Halogenated precursor for cross-coupling
4-Chloro analog (Acta Cryst. E) N1: Tosyl; C4: Cl C14H11ClN2O2S 306.76 Precursor for NH-sensitive reactions
4-Iodo analog (1092579-97-9) N1: Tosyl; C4: I C14H11IN2O2S 398.22 Heavy atom for crystallography; coupling
4-Chloro-2-morpholinylmethyl (2382664-60-8) N1: Phenylsulfonyl; C2: Morpholinylmethyl; C4: Cl; C5: CHO C19H18ClN3O4S 419.88 Fragment for Pemigatinib synthesis
3-Boronate-5-CF3 (1036027-60-7) N1: Tosyl; C3: Boronate; C5: CF3 C22H22BF3N2O4S 502.29 Suzuki-Miyaura coupling reagent
Key Observations:
  • Halogenated Derivatives (Br, Cl, I) : Serve as intermediates for further functionalization. The 4-iodo analog (398.22 g/mol) is heavier, aiding crystallographic studies .
  • Morpholinylmethyl Substituent : Enhances water solubility and pharmacokinetics, as seen in the Pemigatinib precursor .
  • Boronate and Trifluoromethyl Groups : Enable cross-coupling reactions (e.g., Suzuki) for drug discovery .

Biological Activity

1H-Pyrrolo[2,3-b]pyridine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly as inhibitors of fibroblast growth factor receptors (FGFRs) and other therapeutic targets. This article focuses on the compound 1H-Pyrrolo[2,3-b]pyridine, 1-[(4-methylphenyl)sulfonyl]-2-phenyl- , detailing its synthesis, biological evaluation, and potential therapeutic applications.

FGFR Inhibition

Research has demonstrated that various derivatives of 1H-Pyrrolo[2,3-b]pyridine exhibit potent inhibitory activity against FGFRs, which are critical in tumorigenesis. A notable study reported that one derivative (compound 4h) showed IC50 values of 7 nM for FGFR1, 9 nM for FGFR2, and 25 nM for FGFR3, indicating strong potential as an anticancer agent . These compounds not only inhibited cell proliferation but also induced apoptosis in breast cancer cell lines (4T1 cells), highlighting their potential in cancer therapy.

The mechanism through which these compounds exert their biological effects includes the inhibition of key signaling pathways involved in cancer progression. For instance, compound 4h was shown to significantly reduce migration and invasion capabilities of cancer cells by down-regulating matrix metalloproteinase 9 (MMP9) and up-regulating tissue inhibitor of metalloproteinases 2 (TIMP2) .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 1H-Pyrrolo[2,3-b]pyridine derivatives has been explored extensively. A study highlighted the synthesis of various analogs and their biological evaluation as selective phosphodiesterase 4B (PDE4B) inhibitors. Compound 11h was identified as a promising candidate with significant inhibition of TNF-α release from macrophages exposed to inflammatory stimuli .

Case Studies

Several case studies have documented the efficacy of these compounds:

  • In vitro studies indicated that certain derivatives exhibited anti-inflammatory properties by inhibiting pro-inflammatory cytokines .
  • Other studies focused on their antiviral activities, particularly against HIV-1, where specific derivatives showed moderate inhibition at concentrations below 10 µM .

Data Table: Summary of Biological Activities

CompoundTargetIC50 Value (nM)Activity Type
Compound 4hFGFR17Anticancer
Compound 4hFGFR29Anticancer
Compound 4hFGFR325Anticancer
Compound 11hPDE4BNot specifiedAnti-inflammatory
Various DerivativesHIV-1<10Antiviral

Q & A

Q. Advanced

  • In vitro toxicity panels : Use HepG2 cells for hepatotoxicity screening and hERG assays for cardiotoxicity risk .
  • ADMET profiling : Employ Caco-2 permeability assays and microsomal stability tests to predict absorption and metabolism .

How does computational modeling guide target interaction studies?

Q. Advanced

  • Molecular docking : Predict binding poses using software like AutoDock Vina, validated by crystallography (e.g., PDB: 4RWJ for FGFR1) .
  • Molecular dynamics (MD) : Simulate ligand-protein stability over 100 ns to assess hydrogen bond persistence and conformational flexibility .

What alternative synthetic routes exist for challenging substitutions?

Q. Advanced

  • Photoredox catalysis : For C-H functionalization at the 4-position, avoiding harsh conditions .
  • Microwave-assisted synthesis : Accelerate cyclocondensation reactions (e.g., 30 minutes vs. 24 hours under reflux) .

How are biological targets identified for novel derivatives?

Q. Advanced

  • Kinase profiling : Broad-spectrum screening against 400+ kinases (e.g., DiscoverX KINOMEscan) .
  • Chemical proteomics : Use clickable probes (e.g., alkyne-tagged derivatives) to pull down interacting proteins from cell lysates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.